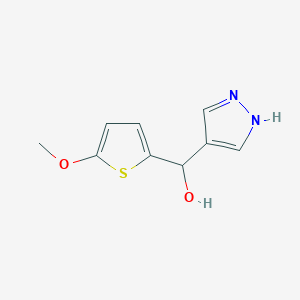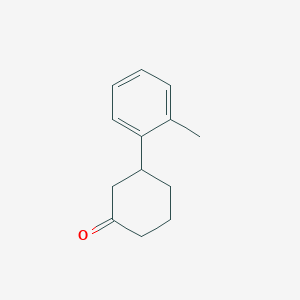
3-(o-Tolyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(o-Tolyl)cyclohexanone is an organic compound with the molecular formula C13H16O It is a derivative of cyclohexanone, where one of the hydrogen atoms on the cyclohexane ring is replaced by an o-tolyl group (a benzene ring with a methyl group at the ortho position)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of o-tolylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Grignard reaction, where o-tolylmagnesium bromide is reacted with cyclohexanone to form the desired product. This reaction is usually carried out in an inert atmosphere using dry solvents to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
3-(o-Tolyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives of the aromatic ring.
科学研究应用
3-(o-Tolyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of 3-(o-Tolyl)cyclohexanone depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The o-tolyl group can stabilize reaction intermediates through resonance and inductive effects, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Cyclohexanone: The parent compound, lacking the o-tolyl group.
4-(o-Tolyl)cyclohexanone: A positional isomer with the o-tolyl group at the para position.
3-(p-Tolyl)cyclohexanone: Another isomer with the tolyl group at the meta position.
Uniqueness
3-(o-Tolyl)cyclohexanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and physical properties. The ortho position allows for potential intramolecular interactions and steric effects that are not present in other isomers.
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-3,5,8,11H,4,6-7,9H2,1H3 |
InChI 键 |
AVSKXPPDQRTCTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2CCCC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


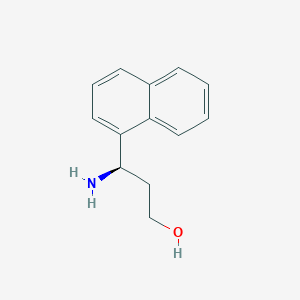
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)

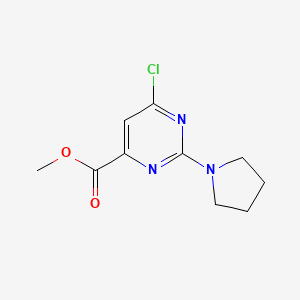

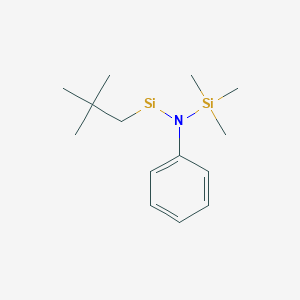
![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
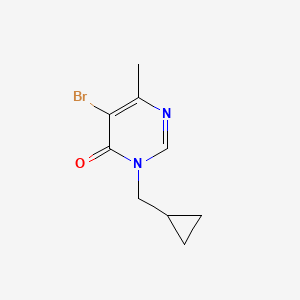
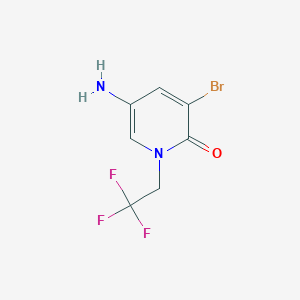

![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)

